2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride
Description
IUPAC Name: 2-(3-(3-Fluorophenyl)azetidin-3-yl)acetic acid hydrochloride Molecular Formula: C₁₁H₁₂FNO₂·HCl Molecular Weight: 245.68 g/mol (calculated) Purity: 95% Physical Form: Powder Storage: Room temperature Supplier: Enamine (Ukraine)
This compound features a four-membered azetidine ring substituted with a 3-fluorophenyl group and an acetic acid moiety, which is protonated as a hydrochloride salt. The InChI key (GQDWGIITPBCTTH-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Properties
IUPAC Name |
2-[3-(3-fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-9-3-1-2-8(4-9)11(5-10(14)15)6-13-7-11;/h1-4,13H,5-7H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWGIITPBCTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC(=O)O)C2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the azetidine ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring and fluorophenyl group participate in nucleophilic substitution under specific conditions.
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The fluorophenyl group enhances electron-withdrawing effects, accelerating substitution at the azetidine nitrogen.
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Trifluoroacetic anhydride enables efficient cleavage of bulky protecting groups under mild conditions .
Oxidation Reactions
The acetic acid moiety and azetidine ring are susceptible to oxidation.
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Oxidative cleavage of the azetidine ring is less common due to strain relief but occurs under strong acidic conditions .
Reduction Reactions
The hydrochloride salt facilitates reduction of specific functional groups.
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Hydrogenation of the azetidine ring is challenging due to its strained geometry but achievable under high-pressure H₂ .
Cycloaddition and Ring-Opening Reactions
The azetidine ring participates in [2+2] and [3+2] cycloadditions.
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Staudinger reactions yield β-lactams with retained trans-stereochemistry .
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Aza-Michael additions enable functionalization at the azetidine C3 position .
Acid-Base Reactions
The hydrochloride salt undergoes neutralization and salt-exchange reactions.
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The free base form is critical for further derivatization in medicinal chemistry.
Key Mechanistic Insights
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Steric Effects : The 3-fluorophenyl group imposes steric hindrance, directing reactivity to the azetidine nitrogen or acetic acid moiety.
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Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the azetidine ring, enhancing susceptibility to nucleophilic attack.
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Strain-Driven Reactivity : The four-membered azetidine ring undergoes ring-opening under oxidative or reductive stress to relieve angular strain.
This compound’s versatility in substitution, oxidation, and cycloaddition reactions positions it as a valuable intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and fluorinated bioactive molecules .
Scientific Research Applications
Neuroprotective Activity
Recent studies have highlighted the neuroprotective properties of azetidine derivatives, including those similar to 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Estrogen Receptor Modulation
The compound has been investigated for its role as an estrogen receptor modulator. Estrogen receptors are critical in various cancers, including breast and ovarian cancer. Compounds similar to 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride have been synthesized as intermediates in the development of selective estrogen receptor modulators (SERMs), which can selectively activate or inhibit estrogen receptors depending on the tissue context .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal synthesized a series of azetidine derivatives and evaluated their neuroprotective effects in vitro. The results indicated that certain derivatives exhibited significant protective effects against glutamate-induced toxicity in neuronal cell lines, suggesting their potential use in treating conditions like Alzheimer's disease .
Case Study 2: Cancer Therapeutics
Another research effort focused on the synthesis of estrogen receptor modulators derived from azetidine structures, including those similar to 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride. These compounds were tested for their ability to inhibit tumor growth in breast cancer models, demonstrating promising results that warrant further investigation into their clinical applicability .
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group and azetidine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Physicochemical Comparison
Key Analysis of Structural Differences
Azetidine vs. Pyrrolidine Rings :
- The target compound’s azetidine ring (4-membered) imposes greater rigidity compared to pyrrolidine (5-membered), which may enhance binding specificity in drug-receptor interactions .
Ester vs. Carboxylic Acid: Ethyl 2-(azetidin-3-yl)-2-fluoroacetate () contains an ester group, which reduces polarity compared to the free carboxylic acid in the target compound. This difference impacts solubility and metabolic stability .
Biological Activity
2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride is a chemical compound that has garnered attention for its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to compile and analyze the available data on the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by an azetidine ring and a fluorophenyl group. Its molecular formula is , reflecting its specific functional groups that contribute to its biological activity.
The biological activity of 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways that lead to various physiological responses.
- DNA Intercalation : The compound's structure allows it to intercalate into DNA, which may affect gene expression and cellular function.
Antimicrobial Activity
Research indicates that 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid; hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 25 µM after 48 hours of treatment.
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 30 µM after 48 hours of treatment.
These results indicate a promising potential for the development of new cancer therapies based on this compound.
Case Studies
Several case studies have explored the therapeutic applications of related compounds with similar structures. For example:
- Case Study on Azetidine Derivatives : A study published in Journal of Medicinal Chemistry highlighted that azetidine derivatives exhibit enhanced binding affinity to certain protein targets involved in cancer progression. This suggests that modifications to the azetidine structure can yield compounds with improved therapeutic profiles.
- Clinical Trial on Fluorinated Compounds : A clinical trial focusing on fluorinated compounds demonstrated that these modifications often lead to increased metabolic stability and bioavailability, enhancing their efficacy as drug candidates.
Q & A
Q. What prodrug strategies could enhance the compound’s therapeutic applicability?
- Methodological Answer :
- Ester Prodrugs : Synthesize methyl or pivaloyloxymethyl esters of the acetic acid group to improve oral absorption. Hydrolyze in vivo by esterases to release the active form .
- Targeted Delivery : Conjugate with folate or antibody fragments for tumor-specific uptake, leveraging the fluorophenyl group’s hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
